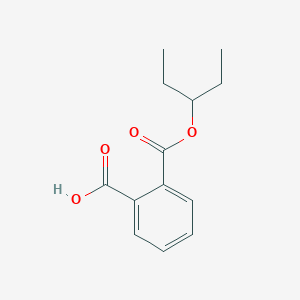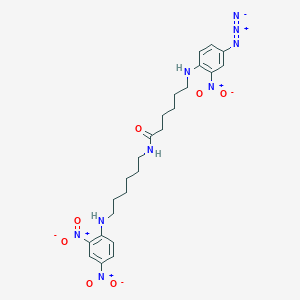
2-Pentan-3-yloxycarbonylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentan-3-yloxycarbonylbenzoic acid is an organic compound with the molecular formula C13H16O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with 2-pentanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-pentan-3-yloxycarbonylbenzoic acid typically involves the esterification of benzoic acid with 2-pentanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pentan-3-yloxycarbonylbenzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 2-pentanol.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carboxyl groups to alcohols.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Hydrolysis: Benzoic acid and 2-pentanol.
Reduction: 2-Pentan-3-yloxycarbonylbenzyl alcohol.
Substitution: Depending on the substituent introduced, various nitro or halogenated derivatives of this compound can be formed.
Applications De Recherche Scientifique
2-Pentan-3-yloxycarbonylbenzoic acid has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be incorporated into polymers to modify their properties, such as increasing flexibility or thermal stability.
Pharmaceuticals: Derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-pentan-3-yloxycarbonylbenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In material science, it can interact with polymer chains to alter their physical properties. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl benzoate: Another ester of benzoic acid, but with methanol instead of 2-pentanol.
Ethyl benzoate: Similar to methyl benzoate, but with ethanol.
Propyl benzoate: An ester of benzoic acid with propanol.
Comparison: 2-Pentan-3-yloxycarbonylbenzoic acid is unique due to the presence of the 2-pentanol moiety, which can impart different physical and chemical properties compared to other esters of benzoic acid. For example, the longer alkyl chain in this compound may result in higher hydrophobicity and different solubility characteristics.
Propriétés
IUPAC Name |
2-pentan-3-yloxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-9(4-2)17-13(16)11-8-6-5-7-10(11)12(14)15/h5-9H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSSHOOLMLNSKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)
![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)


![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)
